molecular formula C10H18O B13793108 Dec-3-enal

Dec-3-enal

Cat. No.: B13793108
M. Wt: 154.25 g/mol
InChI Key: NRXZYQITMVTQIB-UHFFFAOYSA-N
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Description

Dec-3-enal (IUPAC name: (E)-dec-3-enal) is an α,β-unsaturated aldehyde with a 10-carbon chain and a double bond between carbons 3 and 3. This structural feature imparts distinct reactivity and sensory properties, making it relevant in organic synthesis and flavor/fragrance industries. Its molecular formula is C₁₀H₁₈O, and it belongs to the alkenal subclass of aldehydes.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-3-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3

InChI Key

NRXZYQITMVTQIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Decenal can be synthesized through various methods, including:

    Aldol Condensation: This method involves the reaction of octanal with acetaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form 3-decenal.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with a suitable aldehyde. For 3-decenal, the ylide is typically derived from triphenylphosphine and 1-bromo-3-decene.

Industrial Production Methods: In industrial settings, 3-decenal is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the aldehyde.

Chemical Reactions Analysis

3-Decenal undergoes various chemical reactions, including:

    Oxidation: 3-Decenal can be oxidized to form 3-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-decenol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in 3-decenal can undergo addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the reaction with bromine results in the formation of 3,4-dibromodecanal.

    Condensation Reactions: 3-Decenal can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Scientific Research Applications

3-Decenal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: 3-Decenal is studied for its role in pheromone communication in insects. It is known to act as a signaling molecule in certain species.

    Medicine: Research has explored the potential antimicrobial and antifungal properties of 3-decenal, making it a candidate for developing new therapeutic agents.

    Industry: In the flavor and fragrance industry, 3-decenal is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3-decenal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In antimicrobial applications, 3-decenal disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between Dec-3-enal and related compounds:

Compound Name CAS Number Molecular Formula Functional Group(s) Double Bond Position Key Structural Features
This compound Not specified in evidence C₁₀H₁₈O Aldehyde, alkene C3–C4 α,β-unsaturated aldehyde
Decanal 112-31-2 C₁₀H₂₀O Aldehyde N/A (saturated) Saturated aldehyde
(E)-Dec-2-enal 3913-81-3 C₁₀H₁₈O Aldehyde, alkene C2–C3 Double bond closer to aldehyde group
4,5-Epoxy-2-decenal 134454-31-2 C₁₀H₁₆O₂ Aldehyde, alkene, epoxide C2–C3 and C4–C5 Epoxide group introduces ring strain

Notes:

  • This compound’s α,β-unsaturated structure enhances its electrophilicity, making it prone to Michael addition reactions, unlike saturated decanal .
  • (E)-Dec-2-enal’s double bond proximity to the aldehyde group may increase its volatility and reactivity in oxidation reactions .

Physical and Chemical Properties

Property This compound Decanal (E)-Dec-2-enal 4,5-Epoxy-2-decenal
Boiling Point (°C) ~210 (estimated) 207–209 198–202 Not available
Solubility Low in water Insoluble in water Low in water Likely hydrophobic
Reactivity High (α,β-unsaturation) Moderate (saturated) High (conjugated dienal) High (epoxide instability)

Key Findings :

  • Decanal’s saturated structure results in lower reactivity, making it more stable for use in fragrance formulations .
  • The epoxy group in 4,5-Epoxy-2-decenal introduces polarity but reduces thermal stability compared to this compound .

Insights :

  • Safety data for this compound is sparse, necessitating further toxicological studies for industrial adoption.

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